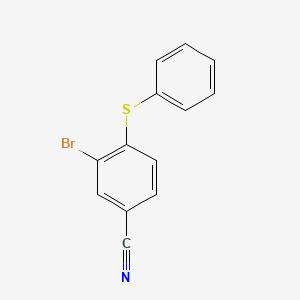

3-Bromo-4-(phenylthio)-benzonitrile

Description

3-Bromo-4-(phenylthio)-benzonitrile is a brominated aromatic nitrile featuring a phenylthio (-SPh) substituent at the 4-position and a bromine atom at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines electron-withdrawing (nitrile, bromine) and electron-donating (thioether) groups, enabling diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes .

Properties

IUPAC Name |

3-bromo-4-phenylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPMPNIPLABNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-4-(phenylthio)-benzonitrile is an organic compound that has gained attention for its potential biological activities. Characterized by the presence of a bromine atom, a phenylthio group, and a benzonitrile core, this compound is being investigated for its pharmacological properties and mechanisms of action against various biological targets.

The molecular formula of this compound is C13H9BrS, with a molecular weight of approximately 287.18 g/mol. The compound features a nitrile functional group, which is known for its reactivity in various chemical transformations.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors within biological systems. The compound may exhibit inhibitory effects on certain targets, leading to downstream biological effects. Research indicates that compounds with similar structures can modulate enzyme activity, suggesting that this compound may play a role in regulating biochemical pathways.

Biological Studies and Findings

Recent studies have explored the pharmacological potential of this compound in various contexts. Below are key findings from relevant research:

Antimicrobial Activity

Studies have shown that compounds containing phenylthio and nitrile functionalities exhibit antimicrobial properties. For instance, derivatives of benzonitrile have been tested against various bacterial strains with promising results in inhibiting growth.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Inhibitory effect observed |

| This compound | S. aureus | Moderate activity |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| Normal human fibroblasts | >50 |

Case Studies

Comparison with Similar Compounds

Comparison with Similar Brominated Benzonitrile Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

Thioether-Substituted Analogs

3-Bromo-4-(methylthio)benzonitrile Structure: Methylthio (-SMe) at 4-position. Synthesis: Likely via nucleophilic substitution of 3-bromo-4-fluorobenzonitrile with methanethiol . However, the electron-donating effect of -SMe is weaker than -SPh, which may alter electronic properties in catalytic systems .

3-Bromo-4-phenoxybenzonitrile Structure: Phenoxy (-OPh) instead of phenylthio. Synthesis: Generated via Ullmann-type coupling of 3-bromo-4-iodobenzonitrile with phenol . Key Differences: The oxygen atom in -OPh increases polarity and hydrogen-bonding capacity, affecting solubility and crystallization behavior. Phenoxy derivatives typically exhibit lower stability under acidic conditions compared to thioethers .

Amino- and Alkyl-Substituted Analogs

3-Bromo-4-(cyclopropylamino)benzonitrile Structure: Cyclopropylamino (-NH-C3H5) at 4-position. Synthesis: Prepared by reacting 3-bromo-4-fluorobenzonitrile with cyclopropylamine under basic conditions . Key Differences: The amino group enables participation in hydrogen bonding and coordination chemistry, making it suitable for metal-catalyzed reactions. However, the cyclopropane ring introduces steric constraints absent in the phenylthio analog .

3-Bromo-4-(hydroxymethyl)benzonitrile

- Structure : Hydroxymethyl (-CH2OH) at 4-position.

- Synthesis : Derived from bromination of 4-methylbenzonitrile followed by hydrolysis .

- Key Differences : The hydroxyl group enhances hydrophilicity, improving aqueous solubility. This contrasts with the hydrophobic phenylthio group, which favors organic-phase reactions .

Halogenated Derivatives

4-Bromo-3-(trifluoromethyl)benzonitrile

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.